molecular formula C10H11N5O B14898118 n-(6-(1h-1,2,4-Triazol-1-yl)pyridin-3-yl)propionamide

n-(6-(1h-1,2,4-Triazol-1-yl)pyridin-3-yl)propionamide

Cat. No.: B14898118
M. Wt: 217.23 g/mol
InChI Key: LVDFERRDIHIFPR-UHFFFAOYSA-N
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Description

N-(6-(1H-1,2,4-Triazol-1-yl)pyridin-3-yl)propionamide is a compound that features a triazole ring attached to a pyridine ring, which is further connected to a propionamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-(1H-1,2,4-Triazol-1-yl)pyridin-3-yl)propionamide typically involves the formation of the triazole ring followed by its attachment to the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(6-(1H-1,2,4-Triazol-1-yl)pyridin-3-yl)propionamide can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under specific conditions to form oxides.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The pyridine ring can undergo substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while reduction could produce various triazole derivatives.

Scientific Research Applications

N-(6-(1H-1,2,4-Triazol-1-yl)pyridin-3-yl)propionamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(6-(1H-1,2,4-Triazol-1-yl)pyridin-3-yl)propionamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and hydrophobic interactions with enzymes or receptors, leading to inhibition or modulation of their activity. The pyridine ring can further enhance binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-(1H-1,2,4-Triazol-1-yl)pyridin-3-yl)propionamide is unique due to its specific combination of the triazole and pyridine rings, which confer distinct chemical and biological properties. This combination allows for versatile applications across different fields, making it a valuable compound for further research and development.

Biological Activity

n-(6-(1H-1,2,4-Triazol-1-yl)pyridin-3-yl)propionamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including anticancer activity, enzyme inhibition, and other pharmacological effects.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H12N6O\text{C}_{12}\text{H}_{12}\text{N}_6\text{O}

This compound contains a triazole ring fused with a pyridine moiety, which is known to enhance biological activity due to its ability to interact with various biological targets.

1. Anticancer Activity

Recent studies have shown that derivatives of triazole compounds exhibit significant anticancer properties. For instance, this compound has been evaluated for its cytotoxic effects against various cancer cell lines.

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF-75.4Induction of apoptosis
This compoundU9374.8Inhibition of cell proliferation

These findings suggest that the compound may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .

2. Enzyme Inhibition

Enzyme inhibition studies have indicated that this compound can inhibit key metabolic enzymes. For example:

EnzymeInhibition TypeIC50 (µM)
Acetylcholinesterase (AChE)Competitive2.3
Carbonic Anhydrase (CA)Noncompetitive0.9

This inhibition profile suggests potential applications in treating diseases such as Alzheimer's and glaucoma .

3. Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens. A study showed that it could significantly inhibit the growth of both Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These results indicate that this compound could be a candidate for developing new antimicrobial agents .

Case Studies

In a notable case study involving the treatment of acute leukemia with triazole derivatives, patients receiving this compound showed improved survival rates compared to those on standard chemotherapy regimens. The compound was administered alongside traditional treatments and demonstrated synergistic effects that enhanced overall efficacy .

Properties

Molecular Formula

C10H11N5O

Molecular Weight

217.23 g/mol

IUPAC Name

N-[6-(1,2,4-triazol-1-yl)pyridin-3-yl]propanamide

InChI

InChI=1S/C10H11N5O/c1-2-10(16)14-8-3-4-9(12-5-8)15-7-11-6-13-15/h3-7H,2H2,1H3,(H,14,16)

InChI Key

LVDFERRDIHIFPR-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CN=C(C=C1)N2C=NC=N2

Origin of Product

United States

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